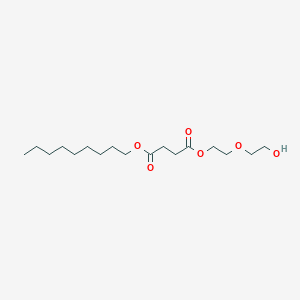
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a nonyl group attached to a butanedioate backbone, with a 2-(2-hydroxyethoxy)ethyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate typically involves esterification reactions. One common method is the reaction between nonyl alcohol and butanedioic acid (succinic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Nonyl alcohol and butanedioic acid.
Reduction: 2-(2-Hydroxyethoxy)ethyl nonyl alcohol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing cellular processes. The compound’s hydrophobic nonyl group allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of a nonyl butanedioate group.
2-(2-Hydroxyethoxy)ethyl benzoate: Contains a benzoate group instead of a butanedioate group.
2-(2-Hydroxyethoxy)ethyl hexanoate: Features a hexanoate group instead of a butanedioate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate is unique due to its specific combination of a nonyl group and a butanedioate backbone. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
106874-01-5 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-nonyl butanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-4-5-6-7-8-12-22-16(19)9-10-17(20)23-15-14-21-13-11-18/h18H,2-15H2,1H3 |
InChI Key |
KERVLWDXPAJSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















